N2-Methyl Substitution on the Thiosemicarbazide Backbone Reduces the Number of Hydrogen-Bond Donors Relative to Unsubstituted 4-Arylthiosemicarbazides
The target compound features an N2-methyl group that eliminates one hydrogen-bond donor (HBD) site compared to unsubstituted 4-arylthiosemicarbazides bearing a free -NH- at the equivalent position . The HBD count for the target compound is 2 (one terminal -NH2 and one -NH- at N4), whereas 4-(4-(dimethylamino)phenyl)thiosemicarbazide (the des-methyl analog, CAS 76609-49-9) possesses 4 HBDs (two -NH2 protons and two -NH- groups) . This reduction in HBD count is predicted to lower aqueous solubility but enhance membrane permeability according to Lipinski's rule-of-five framework, where HBD count ≤ 5 is favorable for oral bioavailability [1].
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | 2 HBD (one -NH2 terminal, one -NH- at N4); molecular weight 224.33 g/mol; calculated LogP 1.03 |
| Comparator Or Baseline | 4-(4-(Dimethylamino)phenyl)thiosemicarbazide (CAS 76609-49-9): 4 HBD; molecular weight 210.30 g/mol; calculated LogP 0.61 (estimated from structural analog data) |
| Quantified Difference | Target compound has 2 fewer HBD, 14.03 Da higher molecular weight, and approximately 0.42 higher LogP than the des-methyl analog |
| Conditions | HBD count derived from structural formula; LogP calculated via atom-additive method (chemsrc.com) |
Why This Matters
The reduced HBD count and increased LogP indicate superior passive membrane permeability potential, making the target compound a more suitable scaffold for designing cell-permeable thiosemicarbazide-derived probes or inhibitors compared to the des-methyl analog.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. View Source
